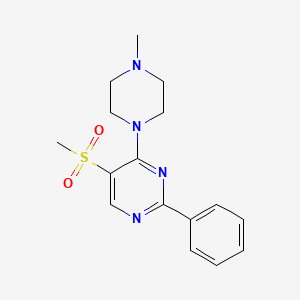

4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 4-(4-Methylpiperazino)aniline . Anilines are a class of compounds that contain a nitrogen atom connected to a phenyl group. They are used in the production of a wide variety of chemicals, including dyes, drugs, and polymers .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-(4-Methylpiperazino)aniline, has been reported. It has a molecular formula of C11H17N3 .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-(4-Methylpiperazino)aniline, have been reported. It has a molecular weight of 191.27 and is a purple solid .Aplicaciones Científicas De Investigación

Arylsulfonyl Analogs and Receptor Ligands

Research highlights the significance of arylsulfonyl analogs, including derivatives like 4-(4-Methylpiperazino)-5-(methylsulfonyl)-2-phenylpyrimidine, as selective ligands for the 5-HT6 receptor. These compounds, characterized by the presence of an arylsulfonyl group, were initially identified as potent antagonists. Interestingly, modifications of these molecules have led to the discovery of variants exhibiting diverse actions, including agonist activity, indicating a complex interaction mechanism with the receptor. This versatility underscores the compound's utility in designing receptor-specific drugs with tailored pharmacological profiles (Glennon et al., 2010).

Synthesis and Reactivity of Pyrimidinyl Sulphones and Sulphoxides

Another area of application involves the synthesis and study of pyrimidinyl sulphones and sulphoxides. The compound can be used as a precursor or intermediate in the synthesis of these derivatives. Such studies provide valuable insights into the reactivity of sulphonyl and sulphinyl groups attached to pyrimidine, facilitating the development of novel synthetic pathways and the creation of diverse chemical entities with potential therapeutic applications (Brown & Ford, 1967).

Parallel Solution-Phase Synthesis

The compound also finds application in the parallel solution-phase synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines. This methodology demonstrates the compound's role in facilitating the generation of diverse pyrimidine derivatives through a straightforward, high-yield process. Such derivatives are of interest in various fields, including medicinal chemistry, for their potential biological activities (Radi et al., 2005).

Anticancer and Anti-inflammatory Agents

Derivatives of this compound have been explored for their anticancer and anti-inflammatory properties. The synthesis of novel pyrazolopyrimidines derivatives, for instance, shows significant potential as anticancer and anti-5-lipoxygenase agents. Such research paves the way for the development of new therapeutic agents targeting specific pathways involved in cancer and inflammation (Rahmouni et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)-5-methylsulfonyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-19-8-10-20(11-9-19)16-14(23(2,21)22)12-17-15(18-16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQNRPFMLZZUCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666209 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-({[(3,4-dimethylphenyl)methyl]carbamoyl}methyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2668373.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2668379.png)

![N-(3,4-dichlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2668382.png)

![1-(2,5-Dimethylfuran-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2668385.png)

![5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2668386.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2668390.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2668395.png)